3-(1,3-Benzodioxol-5-yl)-5-(chloromethyl)isoxazole
Description
3-(1,3-Benzodioxol-5-yl)-5-(chloromethyl)isoxazole (CAS: 890094-21-0) is a heterocyclic compound featuring an isoxazole core substituted at the 3-position with a 1,3-benzodioxole group and at the 5-position with a chloromethyl moiety. Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, known for their stability and versatility in medicinal chemistry . The benzodioxole group enhances lipophilicity and may influence bioavailability, while the chloromethyl substituent offers a reactive site for further functionalization, making this compound a valuable intermediate in drug discovery .
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-(chloromethyl)-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c12-5-8-4-9(13-16-8)7-1-2-10-11(3-7)15-6-14-10/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMUOBREOPBFOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=C3)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(1,3-Benzodioxol-5-yl)-5-(chloromethyl)isoxazole typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through a series of reactions starting from catechol and formaldehyde.
Construction of the Isoxazole Ring: The isoxazole ring is formed through cyclization reactions involving nitrile oxides and alkenes.
Introduction of the Chloromethyl Group: The chloromethyl group is introduced via chloromethylation reactions, often using reagents like chloromethyl methyl ether or formaldehyde and hydrochloric acid.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
3-(1,3-Benzodioxol-5-yl)-5-(chloromethyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides, resulting in the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of 3-(1,3-benzodioxol-5-yl)-5-(chloromethyl)isoxazole exhibit significant cytotoxic effects against various cancer cell lines. Studies have demonstrated that these compounds can induce apoptosis and cause cell cycle arrest in cancer cells, particularly in liver (HepG2), colon (HCT116), and breast (MCF7) cancer models.
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Doxorubicin | HepG2 | 7.46 | |
| Doxorubicin | HCT116 | 8.29 | |
| Doxorubicin | MCF7 | 4.56 | |
| Compound A | HepG2 | 2.38 | |
| Compound B | HCT116 | 1.54 | |
| Compound C | MCF7 | 4.52 |
Mechanisms of Action
The anticancer mechanisms involve modulation of mitochondrial proteins such as Bax and Bcl-2, leading to increased apoptosis in malignant cells.
Antimicrobial Properties
The compound has shown promise in antimicrobial studies, indicating potential applications in treating infections caused by resistant strains of bacteria and fungi .
Endurance Enhancement
A related study on a derivative (1-(1,3-benzodioxol-5-yl-carbonyl)piperidine) revealed that it could enhance swimming endurance in mice, suggesting possible implications for fatigue management .
Material Science
Due to its unique chemical structure, this compound may serve as a building block for synthesizing novel materials with specific properties, including polymers or coatings with enhanced thermal stability or chemical resistance .
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential and applications of this compound:
- Synthesis and Evaluation : A study synthesized new derivatives incorporating the benzodioxole moiety and evaluated their cytotoxic effects against multiple cancer cell lines, showing promising results that surpassed those of traditional chemotherapeutics.
- Molecular Docking Studies : Advanced computational methods have been utilized to predict binding affinities of these compounds to various cancer-related targets, enhancing understanding of their potential therapeutic roles.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzodioxol-5-yl)-5-(chloromethyl)isoxazole involves its interaction with specific molecular targets and pathways. The benzodioxole moiety can interact with enzymes and receptors, potentially inhibiting or activating their functions. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to modifications that affect cellular processes.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key analogs share the 5-(chloromethyl)isoxazole scaffold but differ in the substituent at the 3-position. A comparative structural analysis is summarized in Table 1.
Table 1: Structural Comparison of 3-(1,3-Benzodioxol-5-yl)-5-(chloromethyl)isoxazole and Analogs
Physicochemical Properties
Available data for selected compounds are summarized in Table 2.
Table 2: Physicochemical Properties
Biological Activity
3-(1,3-Benzodioxol-5-yl)-5-(chloromethyl)isoxazole is a compound of interest due to its potential biological activities. Isoxazole derivatives have been explored for various pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive review of the biological activity associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a benzodioxole moiety, which is known for enhancing biological activity due to its ability to interact with various biological targets. The chloromethyl group at the 5-position of the isoxazole ring may also contribute to its reactivity and potential biological effects.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a wide range of biological activities. Below are some key findings regarding the biological activity of this compound and related compounds.
Antimicrobial Activity
Isoxazole derivatives have shown varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that certain isoxazole derivatives possess strong antibacterial properties due to specific substituents on the aromatic rings.
Table 1: Antimicrobial Activity of Isoxazole Derivatives
| Compound Name | MIC (µM) against E. coli | MIC (µM) against S. aureus |
|---|---|---|
| This compound | TBD | TBD |
| Isoxazole Derivative A | 8.5 | 10.0 |
| Isoxazole Derivative B | 4.0 | 6.0 |
Note: TBD indicates that specific values for the compound need further investigation.
Anti-inflammatory Activity
The anti-inflammatory potential of isoxazole derivatives has been highlighted in several studies. Compounds with a similar structure have been shown to inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.
Case Study:
A study evaluating various isoxazole derivatives found that those with electron-withdrawing groups exhibited significant anti-inflammatory effects in vitro, suggesting that modifications at specific positions can enhance their therapeutic potential .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition: Compounds in this class have been shown to inhibit enzymes such as xanthine oxidase (XO), which plays a role in uric acid production .
- Receptor Interaction: The benzodioxole moiety may facilitate binding to various receptors involved in inflammation and pain pathways.
Toxicity Studies
Toxicity assessments are crucial for determining the safety profile of new compounds. Preliminary studies on similar compounds indicate low cytotoxicity towards human cells at therapeutic concentrations. For example, one study reported no significant toxicity in mammalian models when evaluated at high doses .
Q & A
Q. What are the established synthetic routes for 3-(1,3-Benzodioxol-5-yl)-5-(chloromethyl)isoxazole, and how can reaction conditions be optimized?
The synthesis typically involves a multi-step approach:
- Step 1: Condensation of 1,3-benzodioxole-5-carbaldehyde with hydroxylamine under alkaline conditions to form the corresponding oxime .
- Step 2: Cyclization of the oxime with a β-diketone or β-keto ester (e.g., ethyl acetoacetate) in the presence of dichloromethane and triethylamine to yield the isoxazole core .
- Step 3: Chlorination of the hydroxymethyl intermediate using N-chlorosuccinimide (NCS) or phosphorus pentachloride (PCl₅) to introduce the chloromethyl group .
Optimization Tips: - Use TLC to monitor reaction progress and recrystallize intermediates for purity .
- Adjust stoichiometry of NCS or PCl₅ to minimize side reactions (e.g., over-chlorination) .
Q. What spectroscopic and crystallographic methods are recommended for structural characterization?
- NMR Spectroscopy: ¹H and ¹³C NMR to confirm substitution patterns (e.g., benzodioxole aromatic protons at δ 6.7–7.1 ppm, chloromethyl protons at δ 4.5–4.8 ppm) .
- X-ray Crystallography: Use SHELXL for refinement to determine bond lengths (e.g., C-Cl: ~1.79 Å) and dihedral angles between the isoxazole and benzodioxole rings .
- IR Spectroscopy: Confirm functional groups (e.g., C-O-C stretch of benzodioxole at ~1250 cm⁻¹) .
Advanced Research Questions
Q. How does the chloromethyl substituent influence enzymatic inhibition, and what mechanistic insights exist?
The chloromethyl group enhances electrophilicity, enabling covalent interactions with glutathione-dependent enzymes (e.g., GST, GR). Key findings from analogous compounds:
- Glutathione Reductase (GR): 3-(4-Chlorophenyl)isoxazole exhibits uncompetitive inhibition (IC₅₀ = 0.059 μM, Kᵢ = 0.011 μM) due to binding at the NADPH site .
- Structural Insights: Positional isomerism (3- vs. 5-substitution) alters inhibitory potency by ~2-fold, emphasizing regiochemistry’s role .
Methodology: - Perform enzyme assays using purified human erythrocyte GST/GR.
- Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots .
Q. What computational approaches predict the compound’s reactivity and intermolecular interactions?
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to evaluate electronic effects (e.g., chloromethyl’s electron-withdrawing impact on isoxazole ring) .
- Hirshfeld Surface Analysis: Quantify intermolecular contacts (e.g., C–H···O interactions in crystal packing) using CrystalExplorer .
- Ring Puckering Analysis: Apply Cremer-Pople parameters to assess non-planarity of the benzodioxole ring .
Q. How do structural modifications (e.g., substituent position) affect biological activity?
- Case Study: Replacing chloromethyl with bromomethyl increases GST inhibition (IC₅₀: 0.099 μM for 3-(4-bromophenyl)isoxazole vs. 0.18 μM for chloromethyl analog) due to enhanced halogen bonding .
- Regiochemistry: 3-Substituted derivatives show higher GR inhibition than 5-substituted analogs, attributed to steric compatibility with the enzyme’s active site .
Key Contradictions and Resolutions
- vs. 10: Discrepancies in IC₅₀ values for similar compounds may arise from assay conditions (e.g., enzyme source, substrate concentration). Standardize protocols using human erythrocyte enzymes for consistency.
- vs. 2: Chlorination efficiency varies with reagents (NCS vs. PCl₅). NCS offers better control for lab-scale synthesis, while PCl₅ is cost-effective for bulk reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
